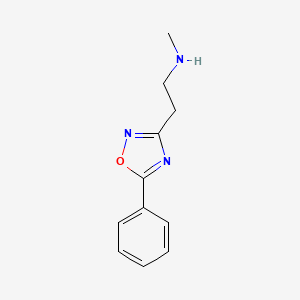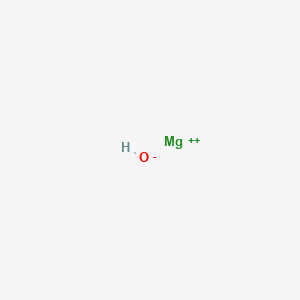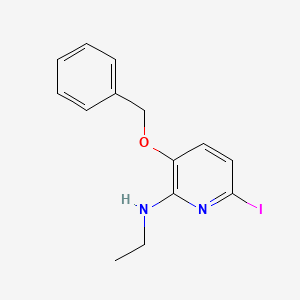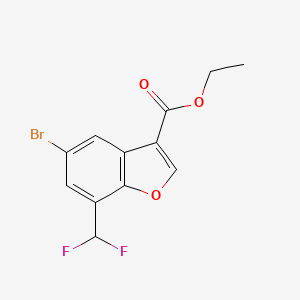
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is a synthetic organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a methyl ester group, an amino group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-alanine and 3,3-dimethylbutanoic acid.
Coupling Reaction: The amino group of L-alanine is protected using a suitable protecting group, such as a Boc (tert-butoxycarbonyl) group. The carboxyl group of 3,3-dimethylbutanoic acid is then activated using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification: The activated carboxyl group is reacted with methanol to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl ((S)-2-amino-3-methylbutanoyl)-L-alaninate: Similar structure with a single methyl group on the butanoyl chain.
Methyl ((S)-2-amino-3,3-dimethylpentanoyl)-L-alaninate: Similar structure with an extended alkyl chain.
Uniqueness
Methyl ((S)-2-amino-3,3-dimethylbutanoyl)-L-alaninate is unique due to its branched alkyl chain and specific stereochemistry, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/C10H20N2O3/c1-6(9(14)15-5)12-8(13)7(11)10(2,3)4/h6-7H,11H2,1-5H3,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
KMAZRWKSNWGQTH-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)(C)C)N |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(C(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Potassium;3,5-dimethyl-4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)-1,2-oxazole](/img/structure/B13909008.png)




![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)





